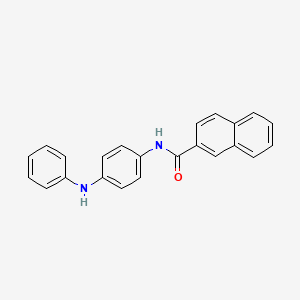

N-(4-anilinophenyl)-2-naphthamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-anilinophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-23(19-11-10-17-6-4-5-7-18(17)16-19)25-22-14-12-21(13-15-22)24-20-8-2-1-3-9-20/h1-16,24H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFMCBUBLOBQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of N 4 Anilinophenyl 2 Naphthamide

Established Synthetic Pathways for Naphthamide Core Structures

The synthesis of N-(4-anilinophenyl)-2-naphthamide hinges on the formation of a robust amide bond and the introduction of the aniline (B41778) group. These transformations can be achieved through several established chemical reactions.

Condensation Reactions for Amide Bond Formation

The formation of the amide bond in this compound is typically achieved through the condensation reaction between a 2-naphthoyl derivative and N-phenyl-1,4-phenylenediamine (4-aminodiphenylamine). A common and effective method involves the use of 2-naphthoyl chloride as the activated form of 2-naphthoic acid. The high reactivity of the acyl chloride allows for a direct reaction with the primary amino group of N-phenyl-1,4-phenylenediamine. This reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct amide coupling between 2-naphthoic acid and N-phenyl-1,4-phenylenediamine can be facilitated by a variety of coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. nih.govnih.gov

A representative reaction scheme for the synthesis via acylation is shown below:

The reaction of 2-naphthoyl chloride with N-phenyl-1,4-phenylenediamine in the presence of a base yields this compound.

Amination Strategies for Aniline Moiety Introduction

An alternative synthetic approach involves forming the C-N bond of the aniline moiety at a later stage. One of the most powerful methods for this transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction can be used to connect an aryl halide or triflate with an amine. In the context of synthesizing this compound, this could involve the coupling of aniline with N-(4-halophenyl)-2-naphthamide or the reaction of N-phenyl-2-naphthamide with a 4-haloaniline derivative. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for the success of this reaction and depends on the specific substrates used. organic-chemistry.orgresearchgate.net

Another, though often more demanding, method is nucleophilic aromatic substitution (SNAr). chemistrysteps.comnih.govnih.gov This reaction would typically require an electron-withdrawing group to be present on one of the aromatic rings to facilitate the attack of the amine nucleophile. For instance, N-(4-fluorophenyl)-2-naphthamide, particularly if activated with a nitro group, could potentially react with aniline to form the target compound. researchgate.net

Functionalization and Derivatization Approaches for this compound Analogs

The this compound scaffold offers several positions for functionalization, allowing for the systematic modification of its properties. The N-anilinophenyl ring is a particularly attractive site for introducing substituents that can modulate the electronic character of the molecule.

Modification of the N-Anilinophenyl Ring

The electronic properties of the N-anilinophenyl ring can be fine-tuned by the introduction of either electron-withdrawing or electron-donating groups. These modifications are typically achieved through electrophilic aromatic substitution reactions.

Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring. Common EWGs include nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups. The introduction of these groups can be accomplished through standard electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with the corresponding halogen in the presence of a Lewis acid catalyst. The position of substitution on the N-anilinophenyl ring will be directed by the existing amino and phenyl groups.

Table 1: Examples of Electron-Withdrawing Substituents and Potential Synthetic Methods

| Substituent | Name | Typical Reagents for Introduction |

| -NO₂ | Nitro | HNO₃, H₂SO₄ |

| -Br | Bromo | Br₂, FeBr₃ |

| -Cl | Chloro | Cl₂, AlCl₃ |

| -CN | Cyano | Not typically introduced by direct electrophilic substitution; often requires multi-step synthesis. |

This table provides examples of common electron-withdrawing groups and the reagents typically used for their introduction onto aromatic rings.

Electron-donating groups (EDGs) increase the electron density of the aromatic ring. Alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NR₂) are common examples. Friedel-Crafts alkylation and acylation are standard methods for introducing alkyl and acyl groups, respectively. For instance, the reaction with an alkyl halide in the presence of a Lewis acid like aluminum chloride can introduce an alkyl substituent. Subsequent reduction of an acyl group can also yield an alkyl substituent.

Table 2: Examples of Electron-Donating Substituents and Potential Synthetic Methods

| Substituent | Name | Typical Reagents for Introduction |

| -CH₃ | Methyl | CH₃Cl, AlCl₃ (Friedel-Crafts Alkylation) |

| -OCH₃ | Methoxy | Not typically introduced by direct electrophilic substitution; often requires multi-step synthesis. |

| -N(CH₃)₂ | Dimethylamino | Not typically introduced by direct electrophilic substitution; often requires multi-step synthesis. |

This table provides examples of common electron-donating groups and the reagents typically used for their introduction onto aromatic rings.

Advanced Spectroscopic and Analytical Characterization of N 4 Anilinophenyl 2 Naphthamide

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

Specific experimental FTIR data for N-(4-anilinophenyl)-2-naphthamide is not available in the reviewed literature.

Raman Spectroscopy

Specific experimental Raman spectroscopy data for this compound is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Proton (¹H) NMR Spectroscopy

Specific experimental ¹H NMR data for this compound is not available in the reviewed literature.

Carbon-13 (¹³C) NMR Spectroscopy

Specific experimental ¹³C NMR data for this compound is not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Specific experimental 2D NMR data (COSY, HSQC, HMBC) for this compound is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₂₃H₁₈N₂O), the exact mass is 338.1419 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. nih.gov In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Expected Observations: In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of approximately 339.1492. Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ (m/z ≈ 361.1311) or potassium [M+K]⁺ (m/z ≈ 377.1051) might also be detected.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the precursor ion ([M+H]⁺). Collision-induced dissociation (CID) would likely lead to the cleavage of the amide bond, which is a common fragmentation pathway for such compounds. Expected fragments would correspond to the anilinophenyl portion and the naphthoyl portion of the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF is another soft ionization technique, often used for analyzing large molecules but also effective for smaller organic compounds that are difficult to ionize by other methods. nist.gov The sample, this compound, would be co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a laser. nist.gov

Expected Data: Similar to ESI-MS, MALDI-TOF would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high resolution of a TOF analyzer would allow for very accurate mass determination, confirming the elemental composition. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for determining the purity of a synthesized sample of this compound and for analyzing any reaction byproducts.

Methodology: A reversed-phase HPLC column would likely be used to separate the compound from impurities based on polarity. The eluent would be directed into the ESI source of a mass spectrometer.

Data Analysis: The chromatogram would show a major peak at a specific retention time corresponding to this compound. The mass spectrum recorded for this peak would confirm the identity of the compound (m/z ≈ 339.1492). Any other peaks in the chromatogram could be identified by their respective mass spectra, providing a detailed purity profile.

X-ray Diffraction (XRD) Techniques for Crystalline Structure Analysis

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement within a crystalline solid. This provides information on bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample, providing a characteristic "fingerprint" of a specific crystalline phase. nih.gov

Expected Findings: A PXRD pattern for a crystalline sample of this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are unique to the compound's crystal structure. This data can be used for phase identification and to assess sample purity. If a suitable single crystal cannot be grown, the PXRD pattern could potentially be used for structure solution, though this is a more complex process.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed and unambiguous structural information. nist.gov This requires a single, high-quality crystal of the compound.

Data Generated: A successful SC-XRD experiment would yield precise atomic coordinates for every atom (excluding hydrogens, which are often modeled) in the unit cell. This information allows for the creation of a 3D model of the molecule. Key parameters that would be determined are presented in the hypothetical data table below.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Expected Information |

| Empirical Formula | C₂₃H₁₈N₂O |

| Formula Weight | 338.40 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a (Å), b (Å), c (Å) |

| α (°), β (°), γ (°) | |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density | g/cm³ |

| Bond Lengths & Angles | Precise measurements for all bonds and angles |

| Hydrogen Bonding | Details of intermolecular N-H···O or C-H···π interactions |

This analysis would reveal the conformation of the molecule, such as the torsion angles between the phenyl and naphthyl ring systems, and how the molecules pack together in the solid state through intermolecular forces like hydrogen bonding and π-π stacking. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound, featuring extended conjugation across the naphthalene (B1677914) and anilinophenyl moieties, gives rise to characteristic absorption bands.

The primary electronic transitions observed in aromatic amides like this compound are π → π* and n → π* transitions. The highly conjugated system of the naphthalene and phenyl rings results in intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The non-bonding electrons on the nitrogen and oxygen atoms of the amide group can participate in n → π* transitions, which are generally of lower intensity and occur at longer wavelengths (lower energy).

In a suitable solvent, such as ethanol (B145695) or dioxane, the UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region. Based on data for structurally related N-aryl-2-naphthamides and aromatic amides, the principal absorption maxima (λmax) can be anticipated. For instance, studies on similar chromophoric systems have shown absorption bands in the range of 250-400 nm. researchgate.net The exact position and molar absorptivity (ε) of these bands are sensitive to the solvent polarity and the specific electronic environment of the chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Expected λmax (nm) | Estimated Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π | ~280 - 320 | > 10,000 |

| n → π | ~330 - 380 | < 2,000 |

Note: The values in this table are estimations based on the analysis of structurally similar aromatic amides and naphthalimide derivatives, as direct experimental data for this compound is not publicly available.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of synthesized compounds. For this compound, various HPLC methods can be employed to resolve the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

General HPLC methods provide a robust platform for the analysis of this compound. A typical setup would involve a normal-phase or reverse-phase column, with the choice depending on the polarity of the compound and potential impurities. A gradient elution with a suitable solvent system, coupled with UV detection at one of the compound's absorption maxima (e.g., 280 nm), would be effective for monitoring the separation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is particularly well-suited for the analysis of moderately polar to nonpolar compounds like this compound. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions.

A typical RP-HPLC method for the purity assessment of this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would effectively separate compounds with different polarities. The high purity of the synthesized compound would be indicated by a single major peak with a consistent retention time. For related N-aryl amide compounds, RP-HPLC methods have demonstrated excellent resolution and sensitivity. nih.govptfarm.pl

Table 2: Illustrative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Expected Retention Time | 10 - 15 min (highly dependent on exact conditions) |

Note: This table presents a representative method based on common practices for similar aromatic compounds. Method optimization would be required for specific applications.

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography is a technique that separates molecules based on their hydrophobicity. While it is most commonly applied to the purification of proteins, its principles can be extended to other molecules. In HIC, a stationary phase with weakly hydrophobic ligands is used. Binding of the analyte is promoted by a high salt concentration in the mobile phase, and elution is achieved by decreasing the salt concentration.

For a small molecule like this compound, the application of HIC is less common than RP-HPLC. However, it could potentially be used for specific purification challenges where other methods are less effective. The conditions would need to be carefully optimized, including the choice of salt and its concentration gradient.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation technique with very small sample and reagent consumption. For this compound, Capillary Zone Electrophoresis (CZE) would be the most applicable mode. In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. Although the target compound is neutral, it can be analyzed by imparting a charge, for instance, through protonation in an acidic buffer.

The separation of aromatic amines, which constitute a part of the this compound structure, has been successfully demonstrated using CZE. nih.govresearchgate.netnih.gov By employing a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at pH < 3), the aniline (B41778) nitrogen can be protonated, allowing the molecule to migrate in the electric field. The migration time would be influenced by the charge-to-size ratio of the protonated analyte.

Table 3: Hypothetical Capillary Zone Electrophoresis Parameters for this compound Analysis

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm or 280 nm |

Note: These parameters are based on methods developed for the separation of related aromatic amines and would require empirical optimization for this compound.

Advanced Microscopic Techniques for Morphological Characterization (if applicable to solid forms)

For solid samples of this compound, advanced microscopic techniques such as Scanning Electron Microscopy (SEM) can provide valuable information about the morphology, particle size, and surface characteristics of the crystalline or amorphous material.

SEM analysis involves scanning the surface of the sample with a focused beam of electrons. The interaction of the electrons with the sample produces various signals that can be used to generate high-resolution images of the surface topography. This can reveal details about the crystal habit, aggregation, and homogeneity of the solid powder. For instance, studies on other N-aryl imides have utilized SEM to characterize their surface morphology. nih.gov Such information is crucial for understanding the physical properties of the compound, which can influence its handling, formulation, and dissolution characteristics. The applicability of this technique is contingent on the compound being in a solid, stable form under the high vacuum conditions of the SEM instrument.

Computational Chemistry and Theoretical Investigations of N 4 Anilinophenyl 2 Naphthamide

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For N-(4-anilinophenyl)-2-naphthamide, these computational methods elucidate its electronic structure, reactivity, and thermodynamic stability.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. nih.gov It is a workhorse in quantum chemistry, providing a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can predict a wide range of molecular properties, including geometries, reaction energies, and vibrational frequencies. nih.gov

The first step in most quantum chemical studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations would provide detailed information on bond lengths, bond angles, and dihedral angles between the constituent atoms. These optimized parameters are crucial as they form the basis for all subsequent property calculations. nih.gov The planarity of the molecule, particularly the dihedral angles between the phenyl and naphthyl ring systems, significantly influences its electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G )**

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Amide) | 1.36 | ||

| C=O (Amide) | 1.23 | ||

| N-C (Aniline) | 1.41 | ||

| C-C (Aromatic) | 1.39 - 1.41 | ||

| C-N-C | 125.0 | ||

| O=C-N | 123.0 | ||

| Phenyl-Naphthyl |

Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. tci-thaijo.orgnih.gov The MEP map visually represents the electrostatic potential on the electron density surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, indicating these as sites for electrophilic interaction. The aromatic rings would exhibit a more complex potential landscape. tci-thaijo.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wpmucdn.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov In this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) moiety, while the LUMO may be distributed over the naphthamide portion of the molecule. The magnitude of the HOMO-LUMO energy gap provides insights into the charge transfer characteristics within the molecule. researchgate.net

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity, entropy, and zero-point vibrational energy. nih.gov These properties are calculated based on the vibrational frequencies obtained from the optimized geometry. Such predictions are valuable for understanding the stability and behavior of the compound under different temperature conditions.

Table 2: Hypothetical Predicted Thermodynamic Properties of this compound (DFT/B3LYP/6-31G )**

| Property | Value | Unit |

| Zero-point vibrational energy | 250.5 | kcal/mol |

| Heat Capacity (Cv) | 85.2 | cal/mol·K |

| Entropy (S) | 150.7 | cal/mol·K |

Note: This table is illustrative and contains hypothetical data. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the calculation of atomic properties, such as atomic charges, and the characterization of chemical bonds based on the properties of the electron density at the bond critical points. QTAIM can be used to classify interactions as either shared (covalent) or closed-shell (ionic or van der Waals) interactions, providing a deeper understanding of the nature of the chemical bonds within this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanism of a ligand to its protein target at a molecular level.

Prediction of Binding Affinities with Specific Protein Targets

In a study of natural antiviral compounds targeting the SARS-CoV-2 nsp10-nsp16 protein complex, binding affinities ranged from -4.0 kcal/mol to -11.8 kcal/mol. nih.gov For example, theaflavin, a larger and more complex molecule, exhibited a strong binding affinity of -11.8 kcal/mol. nih.gov Another study on 1,2,4-triazole (B32235) derivatives as potential antioxidant agents reported binding energies for the most promising compounds that were competitive with reference drugs. pensoft.net Based on these analogous systems, it is plausible that this compound could exhibit significant binding affinities to various protein targets, a hypothesis that warrants further specific computational and experimental validation.

Table 1: Illustrative Binding Affinities of Structurally Related or Functionally Similar Compounds

| Compound Class/Name | Protein Target | Binding Affinity (kcal/mol) |

| Theaflavin | SARS-CoV-2 nsp10-nsp16 | -11.8 |

| Catechin | SARS-CoV-2 nsp10-nsp16 | -9.2 |

| Ursolic Acid | SARS-CoV-2 nsp10-nsp16 | -8.5 |

| 1,2,4-Triazole Derivative (Compound 2.15) | NO-synthase (6NGJ) | Not specified, but noted as having lowest energy conformation |

| 1,2,4-Triazole Derivative (Compound 3.14) | NMDA-receptor (4KFQ) | Not specified, but noted as having lowest energy conformation |

This table is for illustrative purposes and shows data for compounds that are not this compound but share some structural or functional similarities, or are used here to provide context for potential binding affinity ranges.

Analysis of Interaction Modes and Key Residues

The mode of interaction and the key amino acid residues involved in the binding of a ligand are crucial for understanding its mechanism of action and for guiding lead optimization. Docking studies of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivatives with the AA2AR have demonstrated that these molecules can fit into the inhibitor binding cavity in a manner similar to the native co-crystallized ligand. nih.gov These interactions are often a mix of hydrophilic and lipophilic contacts. nih.gov

In a different study focusing on inhibitors for the HPPD enzyme, key residues such as Phe424, Phe381, His308, His226, Gln307, and Glu394 were identified as crucial for the activity of the inhibitors. mdpi.com For this compound, it can be hypothesized that the anilino-phenyl moiety could engage in π-π stacking or hydrophobic interactions, while the naphthamide portion could form hydrogen bonds or other polar interactions. The amide linker is also a key feature, capable of forming hydrogen bonds with receptor backbones or side chains. The specific residues involved would, of course, depend on the topology and chemical nature of the target protein's binding site.

Virtual Screening of Compound Libraries

Virtual screening is a powerful computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process can be either ligand-based or structure-based. While there are no specific reports of virtual screening campaigns that have identified or utilized this compound, the principles of this technique are highly relevant.

A virtual screening workflow typically involves preparing a library of compounds, which can range from thousands to billions of molecules, and then using docking and scoring algorithms to rank them based on their predicted binding affinity to a target protein. researchgate.netyoutube.com For instance, a shape-based virtual screening of the Enamine REAL library, containing approximately 1.12 billion compounds, was used to identify new inhibitors for the mycobacterial lipoamide (B1675559) dehydrogenase. nih.gov A similar approach could be employed to screen for novel diarylamide or naphthamide compounds, potentially identifying molecules with improved activity or different selectivity profiles compared to known inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. nih.gov These simulations are crucial for validating the results of molecular docking and for understanding the dynamic nature of the binding process. pensoft.netnih.gov

While specific MD simulation studies on this compound are not documented in the available literature, research on related diarylamide and arylamide structures offers valuable insights. For example, MD simulations of 1,2,4-triazole derivatives complexed with target enzymes have been used to assess the stability of the complexes over a 100 ns trajectory. pensoft.net Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) are monitored to evaluate the stability of the protein-ligand interactions. pensoft.net In a study on HPPD inhibitors, MD simulations confirmed the stability of the ligand in the binding pocket and the persistence of key interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Development of Predictive Models for Biological Activities

The development of predictive QSAR models is a key step in rational drug design, allowing for the estimation of the biological activity of novel compounds before their synthesis. nih.gov Although a specific QSAR model for this compound has not been reported, studies on related N-phenyl and naphthamide derivatives have demonstrated the utility of this approach.

For example, a 2D-QSAR analysis was performed on a series of N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase. researchgate.netresearchgate.net This study used statistical methods like principal component analysis and multiple linear regression to build a model that could predict the activity of new molecules. researchgate.netresearchgate.net Another study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors successfully used 2D autocorrelation descriptors to model their inhibitory activity. nih.gov

A QSAR study on arylamine derivatives as inhibitors of the SARS-CoV-2 PLpro enzyme found that the presence of an aromatic ring and a basic nitrogen atom were crucial for good antiviral activity. mdpi.com These findings suggest that a QSAR model for a series of this compound analogs could be developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimentally determined biological activities. Such a model would be instrumental in guiding the design of new derivatives with potentially enhanced potency.

Derivation of Structural Descriptors

Structural descriptors are numerical values that encode information about a molecule's topology, geometry, and electronic properties. These descriptors are fundamental for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For this compound, a range of descriptors could be calculated using various software packages.

Future computational studies would likely calculate the following descriptors:

| Descriptor Category | Potential Descriptors for Calculation |

| Topological | Wiener Index, Balaban J index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, Molecular volume, Ovality, Shadow indices |

| Constitutional | Molecular Weight, Number of rotatable bonds, Number of H-bond donors/acceptors |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges, Polarizability |

These theoretical values would form the basis for predicting the compound's behavior in various chemical and biological systems.

Multivariate Statistical Analysis (e.g., Principal Component Analysis)

When a large number of molecular descriptors are calculated, it can be challenging to identify the most important ones. Multivariate statistical methods like Principal Component Analysis (PCA) are employed to reduce the dimensionality of the data.

In a hypothetical study of this compound and its analogues, PCA would be used to:

Identify the principal components that account for the most variance within the dataset of calculated descriptors.

Visualize the relationships between different analogues in a lower-dimensional space.

Uncover which descriptors are most influential in distinguishing between different chemical structures.

This analysis is crucial for building robust and interpretable QSAR models, but no such analysis has been published for this compound.

In Silico ADME/Tox Predictions

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in the early stages of drug discovery. These predictions are based on the molecular descriptors discussed previously.

For this compound, a theoretical ADME/Tox profile could be generated. This would involve using established computational models to estimate properties such as:

| ADME/Tox Parameter | Theoretical Prediction Focus |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 cell permeability |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) |

| Metabolism | Likelihood of being a substrate for Cytochrome P450 enzymes |

| Excretion | Predicted clearance pathways |

| Toxicity | Ames test for mutagenicity, Carcinogenicity, hERG inhibition |

It is important to emphasize that these would be theoretical predictions, not experimental results. Currently, no such dedicated in silico ADME/Tox assessment for this compound is available in the literature.

Investigations of Intramolecular Charge Transfer (ICT) Phenomena

The structure of this compound, featuring an electron-donating aniline moiety and an electron-accepting naphthamide group connected via a phenyl bridge, suggests the potential for Intramolecular Charge Transfer (ICT). In an ICT process, photoexcitation can cause a significant redistribution of electron density from the donor to the acceptor part of the molecule.

A theoretical investigation using Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice to explore this phenomenon. Such a study would calculate:

The nature of electronic transitions (e.g., n→π* or π→π*).

The energies of the ground and excited states in different solvents to model solvatochromism.

The change in dipole moment upon excitation, a key indicator of charge transfer.

The visualization of molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to confirm the charge transfer character.

Molecules exhibiting strong ICT characteristics are of great interest for applications in materials science, such as in the development of nonlinear optical materials, fluorescent probes, and organic light-emitting diodes (OLEDs). However, specific computational studies confirming and quantifying ICT in this compound have not been reported.

Mechanistic Studies and in Vitro Biological Activities of N 4 Anilinophenyl 2 Naphthamide and Analogs

Enzyme Inhibition Studies

Kinase Inhibition (if reported)

Currently, there are no published scientific studies that have investigated or reported on the kinase inhibition activity of N-(4-anilinophenyl)-2-naphthamide. While related compounds containing aniline (B41778) and naphthamide moieties have been explored as potential kinase inhibitors, specific data for this compound is not available in the peer-reviewed literature. researchgate.netresearchgate.net

Hydrolase Inhibition (e.g., α-amylase, α-glucosidase, acetylcholinesterase)

A thorough search of scientific databases reveals no studies dedicated to the inhibitory effects of this compound on hydrolase enzymes such as α-amylase, α-glucosidase, or acetylcholinesterase.

Carbonic Anhydrase (hCA) Inhibition

There are no specific reports in the scientific literature detailing the in vitro inhibition of human carbonic anhydrase (hCA) isoforms by this compound.

Lactate (B86563) Dehydrogenase A (LDHA) Inhibition

There is no available data from in vitro studies to suggest that this compound acts as an inhibitor of the enzyme Lactate Dehydrogenase A (LDHA).

Antimicrobial Activity Investigations (In Vitro)

Investigations into the antimicrobial properties of this compound have not been reported in the scientific literature. While research has been conducted on the antimicrobial effects of various other naphthamide and aniline derivatives, specific data for this compound against bacterial or fungal strains is not available. nih.govnih.govnih.govmdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A comprehensive review of published scientific literature reveals a lack of specific data regarding the antibacterial activity of this compound against Gram-positive and Gram-negative bacterial strains. While related compounds such as naphthyridine derivatives and other naphthamide-based scaffolds have been investigated for their antimicrobial properties, no studies were identified that specifically report the minimum inhibitory concentration (MIC) or spectrum of activity for this compound.

Antifungal Activity against Fungal Species

There is currently no available information in peer-reviewed studies detailing the in vitro antifungal activity of this compound. Research on analogous structures like naphthoquinones has shown potential antifungal effects, but specific testing and results for this compound against various fungal species have not been reported.

Antimycobacterial Activity

Specific studies evaluating the antimycobacterial activity of this compound against Mycobacterium species are not present in the current body of scientific literature. Research has been conducted on related structures, such as N-alkoxyphenylhydroxynaphthalenecarboxamides, which have demonstrated activity against Mycobacterium tuberculosis, but data for the specific compound is absent.

Elucidation of Antimicrobial Mechanisms (e.g., cell wall disruption, DNA intercalation)

Due to the absence of studies on its direct antimicrobial activity, the mechanism of action for this compound has not been elucidated. General antimicrobial mechanisms for related heterocyclic compounds include the inhibition of bacterial DNA gyrase and topoisomerase, or DNA intercalation. However, no research has been published to confirm if this compound employs these or any other mechanisms.

In Vitro Anti-Proliferative or Cytotoxic Studies in Cancer Cell Lines

No specific in vitro studies on the anti-proliferative or cytotoxic effects of this compound in cancer cell lines are available in the public domain. Consequently, there is no information regarding its potential mechanisms from a cytotoxic perspective.

Identification of Molecular Targets within Cancer Pathways (e.g., thymidylate synthase, LDHA)

There is no scientific evidence to suggest that this compound targets specific molecular pathways in cancer, such as the inhibition of enzymes like thymidylate synthase or lactate dehydrogenase A (LDHA). While these enzymes are known targets for other anticancer compounds, no such role has been investigated or established for this compound.

Induction of Apoptosis Mechanisms

Information regarding the ability of this compound to induce apoptosis in cancer cell lines is not available in published research. Therefore, any potential mechanisms related to the induction of programmed cell death, such as caspase activation or changes in apoptotic protein expression, remain unknown for this specific compound.

Anti-Inflammatory Activities (In Vitro Models)

There is currently no specific data from in vitro models detailing the anti-inflammatory activities of this compound. Research on analogous compounds, such as certain naphthalimide and phthalimide (B116566) derivatives, has shown that this class of molecules can exhibit anti-inflammatory properties. nih.govresearchgate.netresearchgate.net For instance, some naphthalimide derivatives have been reported to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response. nih.gov Additionally, studies on other structurally related compounds have explored their ability to inhibit the production of pro-inflammatory mediators. nih.govmdpi.com

Investigations into the anti-inflammatory potential of a compound like this compound would typically involve a series of in vitro assays using cell lines such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs). These assays would measure the compound's effect on key inflammatory pathways, including:

Inhibition of Pro-inflammatory Cytokines: Measuring the reduction of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in response to an inflammatory stimulus (e.g., lipopolysaccharide).

Nitric Oxide (NO) Production: Assessing the inhibition of inducible nitric oxide synthase (iNOS) activity, which leads to decreased production of nitric oxide, a mediator of inflammation.

Cyclooxygenase (COX) Enzyme Activity: Evaluating the inhibitory effect on COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation.

Without experimental data, it is not possible to provide a data table on the anti-inflammatory activity of this compound.

Receptor Binding and Modulation Studies (if reported in in vitro models)

Specific receptor binding and modulation studies for this compound are not available in the current scientific literature. However, research on structurally similar molecules provides insights into potential targets. For example, certain naphthalimide derivatives have been investigated for their interaction with DNA and topoisomerase II, suggesting potential applications in cancer therapy. nih.govnih.govrjpbr.com Other related naphthoic acid derivatives have been identified as antagonists for receptors like the P2Y14 receptor, which is involved in inflammatory processes. nih.gov A novel naphthalimide analogue, 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6), has been shown to target the aryl hydrocarbon receptor (AHR) pathway. nih.gov

A comprehensive investigation of this compound would involve screening its binding affinity against a panel of receptors known to be modulated by similar chemical scaffolds. This could include:

Kinase Inhibition Assays: To determine if the compound inhibits the activity of protein kinases involved in cell signaling and inflammation.

Receptor Binding Assays: To measure the affinity and selectivity of the compound for specific G protein-coupled receptors (GPCRs) or nuclear receptors.

Ion Channel Modulation Assays: To assess the effect of the compound on the function of various ion channels.

Due to the lack of specific research on this compound, a data table for its receptor binding and modulation properties cannot be generated.

Photophysical Properties and Applications (e.g., fluorophores, charge transfer characteristics)

There is no specific information regarding the photophysical properties of this compound in the reviewed literature. The naphthalimide scaffold, which is structurally related, is well-known for its fluorescent properties. rsc.orgmdpi.comresearchgate.net Naphthalimide derivatives are characterized by their strong emission, high quantum yields, and good photostability, with their electronic absorption and fluorescence spectra being sensitive to the surrounding solvent polarity. mdpi.comresearchgate.net These properties make them suitable for applications as fluorescent sensors and in materials science. rsc.orgmdpi.comresearchgate.netrsc.org

The photophysical characterization of this compound would typically involve:

UV-Visible Absorption and Fluorescence Spectroscopy: To determine the absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F) in various solvents.

Time-Resolved Fluorescence Spectroscopy: To measure the fluorescence lifetime (τ_F) and investigate the excited-state dynamics.

Computational Studies: To understand the electronic transitions and intramolecular charge transfer (ICT) characteristics of the molecule.

As no experimental data has been published on the photophysical properties of this compound, a corresponding data table cannot be provided.

Structure Activity Relationship Sar Studies of N 4 Anilinophenyl 2 Naphthamide Analogs

Systematic Modification of Anilinophenyl Moiety and Its Impact on Activity

The anilinophenyl portion of N-(4-anilinophenyl)-2-naphthamide offers a versatile platform for structural modifications. Alterations to this moiety, including the position of the aniline (B41778) substituent and the introduction of various functional groups, can profoundly influence the compound's interaction with its biological target.

Positional Isomerism Effects

The spatial arrangement of substituents on the phenyl ring is a crucial determinant of biological activity. In the case of this compound, the aniline group is situated at the para-position (1,4-substitution). Shifting this group to the meta- (1,3) or ortho- (1,2) position would create positional isomers with distinct three-dimensional shapes and electronic properties.

Electronic Effects of Substituents (Hammett Correlations)

The electronic nature of substituents on the anilinophenyl ring can be quantitatively related to their effect on reaction rates and biological activities through the Hammett equation. wikipedia.org This linear free-energy relationship provides a framework for understanding how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electronic environment of the molecule and, consequently, its biological efficacy.

The Hammett equation is given by: log(K/K₀) = σρ

Where:

K is the equilibrium constant for the substituted reaction.

K₀ is the equilibrium constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

The following table illustrates the Hammett substituent constants (σ) for various common functional groups, providing a predictive tool for their electronic influence.

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | +0.12 | -0.37 | Electron-Donating (para) |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

| -I | +0.35 | +0.18 | Electron-Withdrawing |

| -CF₃ | +0.43 | +0.54 | Strong Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Very Strong Electron-Withdrawing |

Data sourced from established physical organic chemistry principles.

A positive ρ value for a biological activity would indicate that electron-withdrawing substituents enhance the activity, while a negative ρ value would suggest that electron-donating groups are favorable.

Steric Effects of Substituents

The size and shape of substituents on the anilinophenyl ring can introduce steric hindrance, which may either enhance or diminish biological activity. Bulky substituents can influence the preferred conformation of the molecule, potentially forcing it into a more or less active shape. They can also directly interfere with the binding of the molecule to its target.

In studies of related compounds, steric effects have been shown to be significant. For instance, in a series of substituted pyrazolo[1,5-a]quinazolin-5(4H)-ones, small structural changes, including the introduction of larger halogen atoms, led to significant alterations in potency, highlighting the steep nature of the structure-activity relationship with respect to steric factors. nih.gov Similarly, the introduction of bulky groups can lead to a loss of activity due to unfavorable steric interactions within a binding site. nih.gov

Systematic Modification of Naphthamide Moiety and Its Impact on Activity

The naphthamide moiety serves as a rigid scaffold and a key interaction domain in this compound. Modifications to this part of the molecule can significantly affect its biological profile.

Influence of Naphthalene (B1677914) Substitution Pattern

The position of attachment of the amide group to the naphthalene ring, as well as the presence of other substituents on the ring system, are critical for activity. In this compound, the amide is at the 2-position. Research on other naphthalene-containing compounds has shown that the substitution pattern is a key determinant of biological activity. For example, in a study of naphthalene-chalcone hybrids, substitution at the 2-position of the naphthalene ring was found to increase activity compared to substitution at the 1-position. nih.gov This suggests that the geometry and electronic distribution of the 2-substituted naphthalene are more favorable for interaction with the biological target.

Furthermore, the introduction of substituents onto the naphthalene ring can modulate activity. In a series of naphthalene derivatives with anti-inflammatory properties, the addition of various functional groups to the naphthalene core led to a range of inhibitory effects. researchgate.net The lipophilicity and electronic nature of these substituents can influence pharmacokinetic and pharmacodynamic properties.

The following table provides a hypothetical framework for how different substituents on the naphthalene ring of this compound could influence its activity, based on general principles observed in related compound series.

| Position of Substituent on Naphthalene Ring | Type of Substituent | Expected Impact on Activity | Rationale |

| C1, C3, C4, etc. | Small, Lipophilic (e.g., -CH₃) | Potentially increase | May enhance binding through hydrophobic interactions. |

| C1, C3, C4, etc. | Electron-Withdrawing (e.g., -Cl, -F) | Variable | Could alter the electronic properties of the amide or interact with specific residues in the binding site. |

| C1, C3, C4, etc. | Hydrogen-Bonding (e.g., -OH, -NH₂) | Potentially increase | May form additional hydrogen bonds with the target, enhancing affinity. |

| C1, C3, C4, etc. | Bulky (e.g., -t-butyl) | Potentially decrease | Could introduce steric clashes within the binding pocket. |

Role of the Amide Linker

The amide linker (-CONH-) connecting the naphthalene and anilinophenyl moieties is a crucial structural element. It provides a degree of rotational flexibility while also participating in key hydrogen bonding interactions. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.

Conformation-Activity Relationships

The planarity of the naphthamide and the phenyl rings, connected by the flexible aniline bridge, allows for a range of conformational possibilities. The torsional angles around the C-N bonds of the aniline linker are particularly important. A more planar conformation might facilitate stacking interactions, such as pi-pi stacking, with aromatic residues within a protein's active site. Conversely, a more twisted conformation could be necessary to fit into a non-planar binding pocket. Computational studies, such as molecular docking, are often employed to predict the preferred binding conformations of these analogs. For instance, in silico docking studies of related naphthamide derivatives have been used to predict their binding modes and biological activity, highlighting the importance of conformation in molecular recognition. nih.gov

Analog-Based Design Strategies

The systematic modification of a parent molecule to generate analogs is a cornerstone of drug discovery. For this compound, several strategies can be employed to explore the chemical space around this scaffold and to enhance its biological profile.

Homologation involves the systematic addition of methylene (B1212753) groups (-CH2-) to a molecule, typically to an alkyl chain. While this compound itself does not have an obvious alkyl chain for homologation, this strategy can be applied to substituted analogs. For example, if an alkyl substituent were introduced on the anilino-phenyl ring, a homologous series could be synthesized to probe the effect of chain length on activity. This systematic increase in size and lipophilicity can influence binding affinity, membrane permeability, and metabolic stability.

The introduction of various functional groups onto the this compound scaffold is a powerful strategy to modulate its physicochemical properties and biological activity. Research on related naphthamide derivatives has demonstrated the impact of such substitutions.

In a study on 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-naphthamide derivatives, various substituents were introduced on the phenyl ring. researchgate.net The nature and position of these substituents were found to significantly influence the antimicrobial, antioxidant, and anti-inflammatory activities of the compounds. researchgate.net For example, the presence of electron-withdrawing groups like chloro and nitro, or electron-donating groups like methoxy, can alter the electronic distribution of the entire molecule, affecting its ability to form hydrogen bonds, its lipophilicity, and its metabolic stability.

The following table summarizes the effect of different functional groups on the biological activity of some 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-naphthamide derivatives:

| Compound | Substituent on Phenyl Ring | Biological Activity |

| S16 | 2,6-dichloro | Highest anti-inflammatory activity |

| S20 | 3,4,5-trimethoxy | Highest antimicrobial potential |

| S5 | 2,3-dichloro (on benzylidene) | Good antifungal potential |

Data sourced from a study on 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives. researchgate.net

Development of Lead Compounds (in a research context)

The culmination of SAR studies is the identification and optimization of lead compounds. A lead compound is a promising candidate that exhibits the desired biological activity and has physicochemical properties amenable to further development. The process involves iterative cycles of design, synthesis, and biological testing.

In the context of this compound analogs, a lead compound would emerge from the systematic exploration of the strategies outlined above. For instance, a study on N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives, which are structurally similar to the 2-naphthamide (B1196476) counterparts, identified promising compounds with biofilm inhibition activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of a series of these analogs was achieved through a Suzuki-Miyaura cross-coupling reaction, starting from N-(4-bromophenyl)-1-naphthamide. nih.gov

The in vitro evaluation of these compounds led to the identification of specific analogs with significant biological activity. The table below shows the biofilm inhibition activity of selected N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives.

| Compound | Biaryl Moiety | Biofilm Inhibition against E. coli (%) | Biofilm Inhibition against B. subtilis (%) |

| 4e | 4-pyridyl | 75 | 70 |

| 4c | 3-fluorophenyl | - | - |

| 4f | 4-methoxyphenyl | - | - |

Data represents selected findings from a study on N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives, where compound 4e showed efficient biofilm inhibition. nih.gov

These findings validate the design strategy and establish these compounds as leads for further investigation in the development of new antibacterial agents. nih.gov Further optimization would focus on improving potency, selectivity, and pharmacokinetic properties.

Future Perspectives and Emerging Research Avenues for N 4 Anilinophenyl 2 Naphthamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of N-(4-anilinophenyl)-2-naphthamide and related compounds will increasingly prioritize green and sustainable practices. nih.govjddhs.com Traditional synthetic routes often rely on harsh reagents and organic solvents, contributing to environmental concerns. nih.gov Emerging research focuses on developing eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. jddhs.comnih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, reducing the need for protecting groups and minimizing byproduct formation. jddhs.com

Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids is a critical aspect of sustainable synthesis. nih.govnih.gov

Continuous Flow Chemistry: This approach offers better control over reaction parameters, improved safety, and easier scalability compared to batch processes. jddhs.com

Paper-Based Synthesis: An innovative and sustainable approach utilizes filter paper as a platform for chemical reactions, particularly with water-based solvent systems, which can streamline the process and improve efficiency. rsc.orgresearchgate.net

These sustainable methodologies are not only environmentally responsible but also have the potential to make the synthesis of naphthamide derivatives more cost-effective and efficient. nih.gov

Advanced Spectroscopic Characterization Techniques for Complex Biological Systems

Understanding the behavior of this compound within complex biological environments is crucial for elucidating its mechanism of action and designing more effective analogs. Advanced spectroscopic techniques are indispensable tools for these investigations.

Future research will likely leverage:

Fluorescence Lifetime Imaging Microscopy (FLIM): To probe the local environment of the molecule and its interactions with biomolecules.

Förster Resonance Energy Transfer (FRET): To measure distances and conformational changes in real-time, providing insights into binding events.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly solid-state NMR, to study the compound's interactions with membrane-bound proteins or other large biological assemblies in a native-like state.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS): To obtain detailed vibrational information, enabling the study of subtle structural changes upon binding.

These advanced techniques will provide a more dynamic and detailed picture of how this compound interacts with its biological targets, moving beyond static structural information.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov For this compound, these computational approaches offer powerful tools for accelerating the design and optimization of new derivatives with desired properties. mdpi.com

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel naphthamide analogs, reducing the need for extensive and costly experimental screening. nih.govnih.gov

De Novo Design: Generative models can design entirely new molecules with optimized properties from scratch, expanding the chemical space of potential naphthamide-based compounds. mdpi.com

Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can identify promising candidates for further investigation. nih.gov

Structure-Property Relationship Prediction: Combining kinetic Monte Carlo and molecular dynamics simulations can predict the three-dimensional structure and properties of materials, which can be applied to naphthamide-based polymers. nih.gov

The integration of AI and ML will significantly streamline the discovery pipeline, enabling a more rational and efficient approach to the development of this compound derivatives. mdpi.com

Elucidation of Broader Mechanistic Pathways in Non-Human Biological Models

While initial studies may focus on specific targets, understanding the broader biological effects of this compound is essential. Non-human biological models, such as cell cultures, organoids, and animal models, will play a critical role in this endeavor.

Future research will aim to:

Uncover Novel Mechanisms of Action: Investigate unexpected biological activities that could lead to new therapeutic applications.

Study Metabolomic and Proteomic Changes: Analyze the global changes in metabolite and protein levels in response to treatment with the compound to gain a systems-level understanding of its effects.

Evaluate Efficacy in Disease Models: Test the therapeutic potential of this compound and its analogs in relevant animal models of disease.

These studies will provide a more comprehensive understanding of the compound's in vivo behavior and its potential as a therapeutic agent.

Design of Targeted Naphthamide-Based Molecular Probes for Biological Research

The inherent fluorescence of the naphthamide scaffold makes it an excellent starting point for the development of molecular probes. nih.govyoutube.com These tools are invaluable for visualizing and studying biological processes in real-time. youtube.comnih.gov

Future design efforts will focus on:

Target-Specific Probes: Modifying the this compound structure to create probes that selectively bind to specific proteins, enzymes, or other biomolecules of interest.

Environment-Sensing Probes: Designing probes whose fluorescence properties (e.g., intensity, wavelength, lifetime) change in response to specific environmental cues, such as pH, ion concentration, or redox state.

"Chemical Noses/Tongues": Developing unimolecular fluorescent probes that can generate unique identification patterns for different proteins, enabling the analysis of specific protein populations in their native environments. nih.gov

Hybrid Molecular Probes: Creating probes with multiple components, such as a donor and acceptor fluorophore, for applications like detecting nucleic acid sequences with high sensitivity and selectivity. nih.gov

These targeted molecular probes will provide powerful tools for basic research and could have applications in diagnostics and bioimaging. youtube.com

Development of Advanced SAR Models for Predictive Compound Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The development of advanced SAR models for this compound will be crucial for the rational design of more potent and selective analogs.

Future approaches will involve:

Quantitative Structure-Activity Relationship (QSAR): Using statistical methods to correlate physicochemical properties of the molecules with their biological activity.

3D-QSAR (CoMFA and CoMSIA): Building three-dimensional models to understand the steric and electrostatic requirements for optimal binding to a target.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Machine Learning-Based SAR: Employing AI and ML algorithms to develop more complex and predictive SAR models from large datasets.

These advanced SAR models will guide the synthetic efforts, allowing chemists to focus on synthesizing compounds with the highest probability of success.

Collaborative Opportunities in Interdisciplinary Chemical Biology Research

The multifaceted nature of research on this compound necessitates a highly interdisciplinary approach. nih.gov Future progress will depend on fostering collaborations between experts in various fields.

Key collaborative opportunities include:

Chemists and Biologists: Synthetic chemists can design and create novel analogs, while biologists can test their efficacy and elucidate their mechanisms of action. nih.gov

Computational Scientists and Experimentalists: Computational chemists can use AI and modeling to predict promising compounds, which can then be synthesized and validated by experimental scientists. nih.gov

Pharmacologists and Toxicologists: Pharmacologists can investigate the therapeutic potential of the compounds, while toxicologists can assess their safety profiles.

Materials Scientists and Engineers: For applications beyond biology, collaborations with materials scientists can lead to the development of new functional materials based on the naphthamide scaffold.

Such interdisciplinary collaborations will be essential to fully realize the potential of this compound and translate fundamental research into practical applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-(4-anilinophenyl)-2-naphthamide during synthesis?

- Methodology : Use multidimensional NMR spectroscopy (e.g., , , and 2D NMR) to assign proton and carbon environments. For example, aromatic protons in the naphthamide moiety typically resonate at δ 7.5–8.5 ppm, while anilinophenyl protons appear at δ 6.5–7.2 ppm. Pair this with FT-IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650–1680 cm) .

- Validation : Cross-reference spectral data with crystallographic studies (e.g., X-ray diffraction) to resolve ambiguities. A crystal structure of a related compound, (E)-2-{[(4-anilinophenyl)imino]methyl}phenol, confirms bond angles and planarity of aromatic systems .

Q. What synthetic routes are optimal for preparing this compound with high purity?

- Procedure : React 4-anilinophenylamine with 2-naphthoyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Use triethylamine (EtN) as a base to scavenge HCl. Monitor reaction progress via TLC (eluent: 3:7 ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) .

- Key Parameters : Maintain temperatures below 25°C to minimize side reactions. Yields >85% are achievable with stoichiometric control (1:1.2 molar ratio of amine to acyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.